molecular formula C7H7NOS B6202983 1-(1,3-thiazol-5-yl)but-2-yn-1-ol CAS No. 1851672-90-6

1-(1,3-thiazol-5-yl)but-2-yn-1-ol

Cat. No. B6202983
CAS RN: 1851672-90-6
M. Wt: 153.2
InChI Key:
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Description

1-(1,3-thiazol-5-yl)but-2-yn-1-ol is a compound that belongs to the group of azole heterocycles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized using a variety of methods . For instance, Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The synthesized compounds were screened for their antifungal activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Thiazoles have been used in a variety of chemical reactions due to their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Mechanism of Action

The mechanism of action of thiazoles is diverse and depends on their chemical structure and the biological system they interact with . They have shown a wide range of biological activities including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the synthesis of new thiazole derivatives and the exploration of their potential applications in various fields such as medicine, agriculture, and industry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-thiazol-5-yl)but-2-yn-1-ol involves the reaction of 1-bromo-3-chloropropane with sodium thiolate to form 1-(3-chloropropyl)thiol. This intermediate is then reacted with sodium hydride and carbon disulfide to form 1-(3-chloropropylthio)but-2-yne. Finally, this compound is reacted with sodium hydroxide to form the desired product, 1-(1,3-thiazol-5-yl)but-2-yn-1-ol.", "Starting Materials": [ "1-bromo-3-chloropropane", "sodium thiolate", "sodium hydride", "carbon disulfide", "sodium hydroxide" ], "Reaction": [ "1-bromo-3-chloropropane is reacted with sodium thiolate in an aprotic solvent to form 1-(3-chloropropyl)thiol.", "1-(3-chloropropyl)thiol is reacted with sodium hydride and carbon disulfide in an aprotic solvent to form 1-(3-chloropropylthio)but-2-yne.", "1-(3-chloropropylthio)but-2-yne is reacted with sodium hydroxide in an aqueous solution to form 1-(1,3-thiazol-5-yl)but-2-yn-1-ol." ] }

CAS RN

1851672-90-6

Product Name

1-(1,3-thiazol-5-yl)but-2-yn-1-ol

Molecular Formula

C7H7NOS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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